molecular formula C8H14O2 B2990214 (2-Cyclopropyloxolan-2-yl)methanol CAS No. 1936675-77-2

(2-Cyclopropyloxolan-2-yl)methanol

Cat. No.: B2990214
CAS No.: 1936675-77-2
M. Wt: 142.198
InChI Key: LFGLDZBKTPBAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyloxolan-2-yl)methanol is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is also known by its IUPAC name, (2-cyclopropyltetrahydrofuran-2-yl)methanol . This compound is characterized by a cyclopropyl group attached to an oxolane ring, which is further connected to a methanol group. It is a liquid at room temperature and has various applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxolan-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylcarbinol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyloxolan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Ethers or esters.

Scientific Research Applications

(2-Cyclopropyloxolan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyloxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyloxolan-2-yl)methanol is unique due to its specific combination of a cyclopropyl group and an oxolane ring attached to a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its reactivity and potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

(2-cyclopropyloxolan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8(7-2-3-7)4-1-5-10-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGLDZBKTPBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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